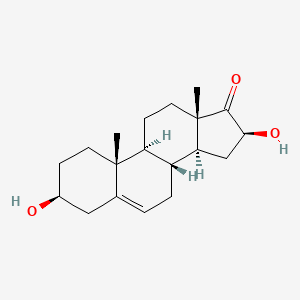

16beta-Hydroxydehydroepiandrosterone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIVKFZWLZJXJT-HLUDHZFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017049 | |

| Record name | 16beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-68-8 | |

| Record name | 16beta-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16BETA-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LA2RW2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Formation of 16beta Hydroxydehydroepiandrosterone

Dehydroepiandrosterone (B1670201) as a Primary Precursor

The primary building block for the synthesis of 16β-hydroxydehydroepiandrosterone is dehydroepiandrosterone (DHEA). nih.govwikipedia.orgyourhormones.infowikipedia.org DHEA is one of the most abundant circulating steroids in the human body and functions as a crucial metabolic intermediate in the biosynthesis of various other steroid hormones. wikipedia.org The conversion of DHEA into its 16β-hydroxylated form is a recognized metabolic pathway. sav.skresearchgate.net The availability of DHEA, which is primarily produced from cholesterol, is the initial and rate-limiting step for the endogenous formation of 16β-hydroxydehydroepiandrosterone. yourhormones.infoyoutube.com

Enzymatic Pathways of Hydroxylation

The transformation of DHEA into 16β-hydroxydehydroepiandrosterone is facilitated by specific enzymatic reactions. This biochemical process involves the introduction of a hydroxyl group onto the DHEA molecule, a reaction known as hydroxylation.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A family, specifically CYP3A4, CYP3A7)

The hydroxylation of DHEA at the 16th carbon position is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. nih.govcaymanchem.com Specifically, enzymes belonging to the CYP3A family are instrumental in this conversion. nih.govnih.gov In adults, CYP3A4, which is the most abundant P450 enzyme in the liver, is involved in this metabolic process. nih.govnih.gov In the fetal liver, another isoform, CYP3A7, plays a significant role in the 16α-hydroxylation of DHEA and its sulfated form, DHEA-S. caymanchem.comnih.gov While CYP3A7 shows a greater activity for 16α-hydroxylation compared to CYP3A4, both are key to the formation of 16-hydroxylated DHEA metabolites. nih.gov

Regioselectivity and Stereoselectivity of 16-Hydroxylation

The enzymatic hydroxylation of DHEA is characterized by a high degree of specificity, both in terms of the position of the chemical modification (regioselectivity) and the three-dimensional orientation of the newly added group (stereoselectivity). nih.gov The enzymes responsible for this reaction selectively target the C16 position of the steroid nucleus. sav.skresearchgate.net Furthermore, the hydroxyl group is added in the beta (β) orientation. This precise regio- and stereoselectivity is determined by the specific structure of the enzyme's active site, which binds the DHEA molecule in a particular orientation that favors hydroxylation at the 16β-position. nih.gov This ensures the specific production of 16β-hydroxydehydroepiandrosterone over other potential isomers.

Role of Other Steroidogenic Enzymes (e.g., 3beta-Hydroxysteroid Dehydrogenase)

Following its formation, 16β-hydroxydehydroepiandrosterone can be further metabolized by other steroidogenic enzymes. One such enzyme is 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgmedscape.com This enzyme is crucial in the biosynthesis of all classes of hormonal steroids. wikipedia.orgtaylorandfrancis.com It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org For example, 3β-HSD converts DHEA into androstenedione (B190577). medscape.comtaylorandfrancis.comnih.gov The activity of 3β-HSD on DHEA and its metabolites is a key regulatory point in steroid synthesis, influencing the flow of precursors toward different steroid pathways, including those for androgens, estrogens, glucocorticoids, and mineralocorticoids. medscape.comtaylorandfrancis.comnih.gov

Sites of Endogenous Production

The synthesis of 16β-hydroxydehydroepiandrosterone is linked to the sites of production of its precursor, DHEA.

Adrenal Cortical Secretion

The primary site of DHEA synthesis is the adrenal cortex, specifically the zona reticularis in adults. yourhormones.infonih.govresearchgate.net DHEA is produced from cholesterol and secreted into the bloodstream. yourhormones.info While the subsequent 16-hydroxylation largely occurs in other tissues like the liver where CYP3A enzymes are abundant, the initial precursor is supplied by the adrenal glands. nih.govnih.govresearchgate.net Therefore, the adrenal cortex is the foundational site for the endogenous production pathway that leads to 16β-hydroxydehydroepiandrosterone.

Data Tables

Table 1: Key Enzymes and Their Roles in 16β-Hydroxydehydroepiandrosterone Biosynthesis

| Enzyme | Family/Type | Primary Role |

|---|---|---|

| CYP3A4 | Cytochrome P450 | Catalyzes the 16-hydroxylation of DHEA in the adult liver. nih.govnih.gov |

| CYP3A7 | Cytochrome P450 | The main enzyme for 16-hydroxylation of DHEA in the fetal liver. caymanchem.comnih.govnih.gov |

| 3β-HSD | Hydroxysteroid Dehydrogenase | Metabolizes DHEA and its derivatives, converting them to other steroid hormones. wikipedia.orgmedscape.comtaylorandfrancis.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 16beta-Hydroxydehydroepiandrosterone |

| 17α-hydroxyprogesterone |

| 3β-hydroxysteroid dehydrogenase |

| Androstenedione |

| Cholesterol |

| Cortisol |

| Dehydroepiandrosterone (DHEA) |

| Dehydroepiandrosterone sulfate (B86663) (DHEA-S) |

| Estriol (B74026) |

| Mineralocorticoids |

Gonadal Contribution

The primary sites of dehydroepiandrosterone (DHEA) production are the adrenal glands; however, the gonads—testes in males and ovaries in females—also contribute to the circulating pool of DHEA. nih.govnih.gov DHEA serves as a precursor for the synthesis of sex hormones, and its production in the gonads is a key part of this process. nih.gov Research involving the measurement of steroid levels in venous blood has suggested that the gonads, alongside the adrenal cortex, are a likely source of 16beta-hydroxydehydroepiandrosterone (16β-OH-DHEA). nih.gov While the adrenal cortex is the principal secretor, the gonadal synthesis of the precursor DHEA means they are implicated in the total endogenous production of its hydroxylated metabolites. nih.govnih.gov

Fetal-Placental Unit Synthesis and Dynamics

During human pregnancy, the fetal-placental unit becomes a major site for steroid metabolism, creating a unique endocrine environment essential for maintaining pregnancy and fetal development. This unit is responsible for the production of large quantities of estrogens, a process in which 16-hydroxylated forms of DHEA are critical intermediates. sav.sk

The synthesis is a collaborative effort between the fetus and the placenta. The fetal adrenal glands, which feature a specialized and highly active fetal zone, produce vast amounts of DHEA and its sulfated form, DHEA-S. elsevierpure.comeurospe.org This fetal adrenal production of DHEA is significantly greater than in postnatal life and serves as the primary source of precursors for placental estrogen synthesis. eurospe.orgresearchgate.net

This fetal-derived DHEA-S travels to the fetal liver, where it undergoes hydroxylation at the 16th carbon position. sav.sk This reaction can result in both 16α- and 16β-hydroxylated metabolites. sav.sk The resulting 16β-OH-DHEA, primarily of fetal origin, is then transported to the placenta. nih.govnih.gov Within the placenta, enzymes such as sulfatase and aromatase convert these precursors into estrogens, notably estriol. sav.sk

The dynamic nature of this synthesis is reflected in the steroid's plasma concentrations. Levels of 16β-OH-DHEA are significantly elevated in pregnant women compared to non-pregnant individuals. nih.gov Studies measuring steroid concentrations in umbilical cord blood at delivery have found substantially higher levels of 16-hydroxylated steroids compared to maternal peripheral blood, confirming their fetal origin. nih.gov In pregnancies complicated by conditions like anencephaly, where fetal adrenal development is impaired, the levels of these steroids are markedly low. nih.govnih.gov Conversely, in conditions such as placental sulfatase deficiency, which prevents the conversion of sulfated steroid precursors, the levels of compounds like 16β-OH-DHEA are found to be high in both maternal and cord blood. nih.gov

Peripheral Tissue Biogenesis

Beyond the primary steroidogenic glands, various peripheral tissues possess the enzymatic machinery to synthesize active steroid hormones from circulating precursors, a concept known as intracrinology. nih.gov These tissues can take up DHEA and DHEA-S from the bloodstream and convert them into androgens and estrogens locally. nih.gov This mechanism allows for tissue-specific hormonal action.

The liver is a key site for this peripheral biogenesis. Liver microsomes contain cytochrome P450 (CYP) enzymes, specifically isoforms like CYP3A4 and CYP3A5 in adults, which are capable of 16-hydroxylating DHEA. caymanchem.com While much of the research has focused on the formation of 16α-OH-DHEA, these enzymatic pathways are responsible for producing a diversity of hydroxylated DHEA metabolites. caymanchem.com The fetal liver expresses a specific isoform, CYP3A7, which is particularly efficient at 16α-hydroxylation of DHEA, a process central to estriol synthesis in the fetal-placental unit. caymanchem.comresearchgate.net

Other peripheral tissues, such as skeletal muscle, also demonstrate steroidogenic capability. Studies have shown that skeletal muscle expresses key enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are necessary to metabolize DHEA. nih.gov This indicates that tissues throughout the body can contribute to the formation of DHEA metabolites, including potentially 16β-OH-DHEA, to serve local physiological roles.

Data Tables

Table 1: Plasma Levels of 16beta-Hydroxydehydroepiandrosterone in Normal Subjects

| Age Group (Years) | Mean Plasma Level (pg/ml) |

| 7-11 | 192 |

| 15-19 | 395 |

| 20-39 | 330 |

| 40-59 | 261 |

| >60 | 124 |

Data sourced from radioimmunoassay of the steroid in normal subjects. nih.gov

Table 2: Key Enzymes and Tissues in 16β-OH-DHEA Biosynthesis

| Enzyme Family/Type | Specific Enzyme (Example) | Tissue Location | Role in Biosynthesis |

| Cytochrome P450 | CYP3A7 | Fetal Liver | Hydroxylation of DHEA at the C16 position. caymanchem.comresearchgate.net |

| Cytochrome P450 | CYP3A4, CYP3A5 | Adult Liver | Peripheral hydroxylation of DHEA at the C16 position. caymanchem.com |

| Hydroxysteroid Dehydrogenases | 3β-HSD, 17β-HSD | Skeletal Muscle, Other Peripheral Tissues | Metabolism of DHEA into other steroids. nih.gov |

Metabolic Transformations and Conjugation of 16beta Hydroxydehydroepiandrosterone

Phase I Metabolic Pathways Beyond Initial Hydroxylation

Following its formation through 16β-hydroxylation of DHEA, 16β-OH-DHEA undergoes further metabolic conversions. A significant pathway is its rapid transformation into 5-androstene-3β, 17β-diol-16-one. nih.gov This conversion is noted to be swift in human serum, which contributes to the very low to undetectable circulating levels of 16β-OH-DHEA itself. nih.gov

During this conversion process, another product has been observed, suggesting further hydroxylation. This metabolite, a putative triol-ketone, indicates that after the initial 16β-hydroxylation, additional hydroxyl groups can be added to the steroid structure, representing another layer of Phase I metabolism. nih.gov The enzymes responsible for these subsequent hydroxylations are part of the cytochrome P450 family, which are known for their broad substrate specificity in steroid metabolism. sav.sk

Phase II Conjugation Reactions

To increase water solubility and facilitate excretion, 16β-OH-DHEA and its metabolites undergo Phase II conjugation reactions. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation Mechanisms (e.g., UDP-Glucuronosyltransferases)

Glucuronidation involves the attachment of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Urinary analysis has identified the presence of 16β-OH-DHEA glucuronide, confirming this metabolic route. nih.gov Studies have shown that the precursors for urinary 16β-OH-DHEA glucuronide include DHEA, DHEA sulfate (B86663) (DHEAS), and 17-hydroxypregnenolone. nih.gov While the specific UGT isoforms responsible for the glucuronidation of 16β-OH-DHEA have not been definitively identified, the UGT2B family of enzymes is known to be involved in the glucuronidation of a wide range of steroids. nih.govnih.gov

Sulfation Pathways (e.g., Sulfotransferases)

Sulfation, the addition of a sulfonate group, is another major conjugation pathway for 16β-OH-DHEA. This reaction is mediated by sulfotransferase (SULT) enzymes. The resulting product, 16β-hydroxydehydroepiandrosterone sulfate, has been identified in bodily fluids. nih.gov Research indicates that circulating DHEAS is a major precursor for the formation of urinary 16β-OH-DHEA sulfate. nih.gov This suggests that DHEA is first sulfated and then undergoes 16β-hydroxylation, or that 16β-OH-DHEA is directly sulfated. Studies on human fetal liver homogenates have demonstrated the conversion of DHEAS to 16β-hydroxydehydroepiandrosterone 3-sulfate, indicating that hydroxylation can occur on the sulfated steroid. nih.govnih.gov

Formation of Disulfated Steroids

While sulfation at the 3β-hydroxyl position is common for DHEA and its metabolites, the potential for further sulfation to form disulfated steroids exists, particularly when additional hydroxyl groups are present, as in the case of 16β-OH-DHEA. However, specific research detailing the formation and identification of a disulfated form of 16β-OH-DHEA is not extensively documented in the reviewed literature. The existence of such compounds would depend on the availability and specificity of sulfotransferases capable of acting on the 16β-hydroxyl group in a molecule already sulfated at the 3-position.

Circulatory Dynamics and Metabolic Clearance

The circulatory levels of 16β-OH-DHEA are notably low, often at the limit of detection (less than 10 pg/mL). nih.gov This is in stark contrast to its isomer, 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA), which circulates at significantly higher concentrations. nih.gov The primary reason for the low plasma concentration of 16β-OH-DHEA is its rapid metabolic conversion, particularly to 5-androstene-3β, 17β-diol-16-one. nih.gov This rapid clearance means that 16β-OH-DHEA has a very short half-life in circulation.

The table below summarizes the reported circulating levels of 16β-OH-DHEA and a key metabolite.

| Compound | Population | Circulating Levels |

| 16β-Hydroxydehydroepiandrosterone | Premenopausal women, postmenopausal women, and men over 50 | 0.0–9.9 pg/mL nih.gov |

| 5-Androstene-3β, 17β-diol-16-one | Premenopausal women, postmenopausal women, and men over 50 | 8.9–50.7 pg/mL nih.gov |

This interactive table provides a summary of the circulating levels of 16β-Hydroxydehydroepiandrosterone and its metabolite.

Interconversion with Other Steroid Isomers and Metabolites

The metabolic landscape of 16β-OH-DHEA is characterized by its interconversion with other steroid molecules. The most prominent and rapid conversion is to 5-androstene-3β, 17β-diol-16-one. nih.gov This indicates a dynamic relationship where 16β-OH-DHEA acts as a short-lived intermediate.

Furthermore, the formation of 16β-OH-DHEA itself is part of a broader network of DHEA metabolism. DHEA can be hydroxylated at various positions, including 16α, 7α, and 7β, creating a diverse pool of metabolites. researchgate.netresearchgate.net The balance between these different hydroxylation pathways can be influenced by various physiological factors. The precursors for the conjugated forms of 16β-OH-DHEA, such as DHEA, DHEAS, and 17-hydroxypregnenolone, highlight the interconnectedness of the steroid metabolic pathways. nih.gov

The table below illustrates the precursor relationships for the conjugated metabolites of 16β-OH-DHEA.

| Conjugated Metabolite | Major Precursors |

| 16β-OH-DHEA glucuronide | DHEA, DHEA sulfate, 17-Hydroxypregnenolone nih.gov |

| 16β-OH-DHEA sulfate | DHEA sulfate nih.gov |

This interactive table outlines the identified precursors for the glucuronide and sulfate conjugates of 16β-Hydroxydehydroepiandrosterone.

Molecular and Cellular Mechanisms of Action of 16beta Hydroxydehydroepiandrosterone

Receptor Interactions and Binding Affinities

16β-OH-DHEA's engagement with both nuclear and membrane receptors is a key aspect of its mechanism of action, influencing a range of physiological processes.

The interaction of 16β-OH-DHEA with nuclear steroid receptors is characterized by a notable degree of specificity and varying affinities.

Mineralocorticoid Receptors (MR): Early studies suggested that 16β-OH-DHEA possessed mineralocorticoid activity. However, direct binding assays have revealed a very low affinity for renal mineralocorticoid receptors. nih.govnih.gov Using a radioreceptor assay, the affinity of 16β-OH-DHEA for renal ³H-aldosterone receptors was found to be only 0.011% of that of aldosterone. nih.gov Further investigations confirmed that the affinity of 16β-OH-DHEA for mineralocorticoid receptors is less than 0.1% that of aldosterone. nih.gov This significant discrepancy between its bioassayable mineralocorticoid effects and its low receptor binding affinity suggests that its mechanism of action may not be mediated by classical mineralocorticoid receptor pathways. nih.govnih.gov It is possible that it involves a unique class of renal receptors or that its effects are independent of direct binding to mineralocorticoid receptors. nih.govnih.gov

Glucocorticoid Receptors (GR): Research indicates that 16β-OH-DHEA exhibits no significant affinity for renal dexamethasone-binding sites, which represent Type II glucocorticoid receptors, or for corticosterone-binding sites (Type III glucocorticoid receptors). nih.gov The interaction between glucocorticoid receptors and other steroid receptors, such as the estrogen receptor-alpha (ERα), can be complex and involve tethering to other transcription factors, but direct, high-affinity binding of 16β-OH-DHEA to GR has not been demonstrated. researchgate.net

Androgen Receptors (AR): While its parent compound, dehydroepiandrosterone (B1670201) (DHEA), can exert androgenic effects, in part through interaction with the androgen receptor, specific binding data for 16β-OH-DHEA is less clear. sigmaaldrich.comresearchgate.net DHEA itself has a lower binding affinity for the AR compared to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govmdpi.com The androgenic activity of DHEA can involve both direct receptor interaction and metabolic conversion to more potent androgens. researchgate.net

Estrogen Receptors (ER): Similar to its interaction with other steroid receptors, 16β-OH-DHEA does not show significant affinity for estradiol (B170435) binding sites. nih.gov The structurally related compound, 16α-hydroxyestrone, a metabolite of estradiol, interacts with estrogen receptors in a complex manner, involving both noncovalent and covalent binding. nih.gov However, studies on 16α-hydroxyestrone's effects on pituitary and preoptic estrogen receptors did not support the formation of covalent complexes in all contexts. nih.gov The ability of DHEA and its metabolites to activate estrogen receptors often involves conversion to more potent estrogens, a process known as pre-receptor processing. nih.gov

Table 1: Relative Binding Affinities of 16β-OH-DHEA and Related Steroids to Nuclear Receptors

| Steroid | Receptor | Relative Binding Affinity (%) | Source |

| 16β-OH-DHEA | Mineralocorticoid Receptor | < 0.1 | nih.gov |

| Aldosterone | Mineralocorticoid Receptor | 100 | nih.govnih.gov |

| 16β-OH-DHEA | Glucocorticoid Receptor (Type II) | Not Significant | nih.gov |

| 16β-OH-DHEA | Glucocorticoid Receptor (Type III) | Not Significant | nih.gov |

| 16β-OH-DHEA | Estrogen Receptor | Not Significant | nih.gov |

| 16β-OH-DHEA | Androgen Receptor | Not Significant | nih.gov |

Emerging evidence suggests that some steroids can interact with membrane-bound receptors, initiating rapid, non-genomic signaling events.

Nerve Growth Factor (NGF) Receptors: Studies on the parent compound, DHEA, have shown that it can directly bind to the TrkA and p75NTR membrane receptors for nerve growth factor (NGF). nih.gov This interaction can trigger downstream signaling pathways that promote neuronal survival. nih.gov While direct evidence for 16β-OH-DHEA binding to NGF receptors is not yet available, the actions of its precursor suggest a potential area for future investigation. The expression of the NGF gene itself is correlated with the density of sympathetic innervation in various tissues. nih.gov The interaction of ligands with NGF receptors can be complex, involving co-receptors like neuropilin-1 that facilitate binding and signaling. youtube.com

Enzymatic Activity Modulation

16β-OH-DHEA and its related compounds can influence the activity of various enzymes involved in steroid metabolism and action. This pre-receptor regulation is a critical mechanism for controlling the local concentration of active steroid hormones in target tissues. researchgate.net

11β-Hydroxysteroid Dehydrogenase (11β-HSD): The parent compound DHEA has been shown to decrease the expression of 11β-hydroxysteroid dehydrogenase type 1 in rat liver. nih.gov This enzyme is crucial for converting inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. nih.govnih.gov Modulation of 11β-HSD activity can therefore significantly impact glucocorticoid-mediated effects. nih.gov

Intracellular Signaling Cascade Activation

The interaction of 16β-OH-DHEA with its molecular targets can initiate a cascade of intracellular signaling events.

As observed with its parent compound DHEA, binding to membrane receptors like NGF receptors can activate downstream pathways such as the PI3K/Akt and MEK/ERK signaling kinase pathways. nih.gov These pathways are crucial for cell survival and other cellular functions. nih.gov The activation of such cascades represents a non-genomic mechanism of action that can occur rapidly.

Gene Expression Regulation

Ultimately, the cellular effects of 16β-OH-DHEA are mediated through the regulation of gene expression. This can occur through both direct and indirect mechanisms.

Steroid hormone receptors, upon ligand binding, act as transcription factors that bind to specific DNA sequences (hormone-responsive elements) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov While direct gene regulation by 16β-OH-DHEA via nuclear receptors appears limited due to its low binding affinity, indirect mechanisms are plausible.

The parent compound DHEA has been shown to affect the expression of a multitude of genes in the liver, some of which are involved in metabolism and cellular stress responses. nih.gov This regulation can be mediated by various nuclear receptors, including peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Furthermore, peptides and other signaling molecules can regulate gene expression, highlighting the complexity of cellular responses to external stimuli. mdpi.com The regulation of gene expression is a fundamental process by which steroids and other signaling molecules exert their long-term physiological effects. nih.gov

Stereospecificity in Molecular Interactions

The three-dimensional structure of steroid molecules is a critical determinant of their biological activity. The specific orientation of hydroxyl groups and other functional groups dictates how a steroid fits into the binding pocket of a receptor or the active site of an enzyme.

The difference between 16α- and 16β-hydroxylated steroids is a prime example of stereospecificity. sav.sk These two isomers can have distinct metabolic fates and biological activities.

The interaction between a steroid and its receptor is highly specific, akin to a lock and key mechanism. The ligand-binding domain of a nuclear receptor forms a pocket that accommodates the steroid, and specific amino acid residues within this pocket form hydrogen bonds and other non-covalent interactions with the ligand. proteopedia.org Any change in the steroid's stereochemistry can alter these interactions and, consequently, the biological response. The precise fit of the ligand is essential for the conformational changes in the receptor that are necessary for its activation and subsequent recruitment of co-regulators to initiate gene transcription. nih.gov

Biological Activities and Preclinical Physiological Roles of 16beta Hydroxydehydroepiandrosterone

Role as a Steroid Precursor (e.g., in Estrogen Biosynthesis)

The hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) at the C16 position is a significant metabolic pathway, yielding both 16α- and 16β-hydroxylated derivatives. These reactions are catalyzed by enzymes belonging to the cytochrome P450 family. Physiologically, 16-hydroxylation of steroids is a critical step in the biosynthesis of certain estrogens.

While the role of 16α-hydroxy-DHEA as a key precursor for estriol (B74026) production, particularly in the fetal-placental unit, is well-established, the specific contribution of 16β-OH-DHEA to estrogen biosynthesis is not as clearly defined. However, preclinical evidence suggests that 16β-hydroxylation is a relevant metabolic process. In studies involving rat models, the administration of DHEA has been shown to induce the 16β-hydroxylation of other steroids like androstenedione (B190577) and testosterone (B1683101), a process associated with the P4503A enzyme family. This indicates that the enzymatic machinery for producing 16β-hydroxylated steroids is present and inducible.

The formation of 16-oxygenated estrogens is dependent on these 16-hydroxylated precursors. Although the metabolic fate of 16β-OH-DHEA is not fully elucidated, its structural similarity to other estrogen precursors suggests it may be a substrate for the aromatase enzyme, potentially leading to the formation of 16β-hydroxylated estrogens. Further research is required to delineate the specific pathways and physiological relevance of 16β-OH-DHEA in the broader context of steroidogenesis and estrogen production.

Neurobiological Modulation in Experimental Systems

The parent compound, DHEA, is widely recognized as a neurosteroid with a range of effects on the central nervous system. However, specific preclinical data on the neurobiological activities of its metabolite, 16β-OH-DHEA, are not currently available in the scientific literature. The following sections reflect the established neurobiological roles of DHEA, which may provide a framework for future investigation into the specific actions of its 16β-hydroxylated metabolite.

Neuronal Survival and Neurogenesis in in vitro and Animal Models

Preclinical studies focusing specifically on 16β-Hydroxydehydroepiandrosterone's role in neuronal survival and neurogenesis have not been identified in the current body of scientific literature. Research in this area has predominantly centered on the parent compound, DHEA, and its sulfated ester, DHEA-S, which have been shown to promote the survival of newly formed neurons and stimulate neurogenesis in animal models, particularly in the hippocampus.

Impact on Oligodendrocyte Precursor Cells in Experimental Oxidative Damage Models

There is currently no available preclinical research specifically investigating the impact of 16β-Hydroxydehydroepiandrosterone on oligodendrocyte precursor cells (OPCs) in models of oxidative damage. Studies on oligodendrocytes and oxidative stress have highlighted the vulnerability of these cells and their precursors to damage from reactive oxygen species, a process implicated in demyelinating diseases. However, the potential protective or modulatory role of 16β-OH-DHEA in this context remains an uninvestigated area.

Immunomodulatory Effects in Preclinical Investigations

The immunomodulatory properties of DHEA have been a subject of extensive research, with studies indicating effects on lymphocyte function and cytokine production. However, preclinical investigations specifically examining the immunomodulatory effects of its metabolite, 16β-Hydroxydehydroepiandrosterone, are sparse.

One study noted that in the development of a radioimmunoassay for 16α-OH-DHEA, the cross-reactivity with 16β-OH-DHEA was minimal (0.13%). While this is a technical detail related to antibody specificity, it underscores the structural distinction between the two isomers which could translate to different biological activities. Another line of research mentions that DHEA can be metabolized into various oxygenated derivatives, including 3β, 16β, 17β-androstentriol, although the specific immunological functions of this downstream metabolite have not been detailed. The broader context for DHEA's immunomodulatory role suggests that its metabolites could contribute to these effects, but direct evidence for 16β-OH-DHEA is currently lacking in preclinical literature.

Endocrine System Interplay

The parent steroid, DHEA, is deeply integrated into the endocrine system, serving as a precursor to sex hormones and being regulated by the hypothalamic-pituitary-adrenal (HPA) axis. The interplay of its 16-hydroxylated metabolites with the endocrine system has been investigated, primarily focusing on the 16α-isomer.

Studies in the context of pregnancy have shown that the levels of 16α-OH-DHEA and its sulfate (B86663) are influenced by cortisol and adrenocorticotropic hormone (ACTH). Specifically, administration of cortisol was found to decrease maternal and cord plasma levels of 16α-OH-DHEA and its sulfate. Similarly, ACTH administration also led to a significant decrease in these estriol precursors. This demonstrates a regulatory feedback loop involving the HPA axis and the production of 16α-hydroxylated DHEA metabolites.

Currently, there is no direct preclinical evidence detailing the specific interactions of 16β-Hydroxydehydroepiandrosterone with the endocrine system. Given the established regulation of its isomer by the HPA axis, it is plausible that 16β-OH-DHEA may also be subject to similar regulatory mechanisms, but dedicated studies are required to confirm this.

Regulation of Hormone Levels in Animal Models

Preclinical research into the specific effects of 16beta-Hydroxydehydroepiandrosterone (16β-OH-DHEA) on the regulation of various hormone levels is limited. However, studies have investigated its impact on the renin-angiotensin system, a critical hormonal cascade for regulating blood pressure and fluid balance.

In a study using intact female Sprague-Dawley rats, daily injections of 5.0 mg of 16β-OH-DHEA did not cause a depression of Plasma Renin Activity (PRA) nih.gov. This is in stark contrast to the administration of deoxycorticosterone, a known mineralocorticoid, which significantly depressed PRA in the same study nih.gov. Renin is an enzyme that controls the production of angiotensin and aldosterone, and its suppression is a typical response to mineralocorticoid excess. The finding that 16β-OH-DHEA does not suppress PRA raises questions about its classification as a functional mineralocorticoid in vivo nih.gov.

Table 1: Effect of 16β-OH-DHEA on Plasma Renin Activity in Rats

| Compound Administered | Dosage | Effect on Plasma Renin Activity (PRA) | Source |

|---|---|---|---|

| 16β-Hydroxydehydroepiandrosterone | 5.0 mg/day | No significant effect | nih.gov |

| Deoxycorticosterone | 3.125 mg/day | Depressed PRA | nih.gov |

Information regarding the direct effects of 16β-OH-DHEA on other key hormones, such as corticosterone or Adrenocorticotropic Hormone (ACTH), has not been detailed in the reviewed preclinical studies. While its parent compound, Dehydroepiandrosterone (DHEA), is known to interact with the Hypothalamic-Pituitary-Adrenal (HPA) axis and can have anti-glucocorticoid properties, the specific role of the 16β-hydroxylated metabolite in this regulation remains to be elucidated nih.gov.

Effects on Electrolyte Excretion in Animal Bioassays

The influence of a steroid on electrolyte balance, specifically sodium and potassium excretion, is a hallmark of mineralocorticoid activity. 16beta-Hydroxydehydroepiandrosterone has been evaluated in animal bioassays to determine its potential as a mineralocorticoid.

In various rat bioassay systems, 16β-OH-DHEA demonstrated negligible mineralocorticoid activity nih.govnih.gov. When compared to aldosterone, the primary mineralocorticoid hormone, the potency of 16β-OH-DHEA was exceedingly low, generally estimated at less than 0.1 percent that of aldosterone nih.govnih.gov. This low level of activity indicates that it has a minimal effect on the renal excretion of sodium and potassium, a primary function of potent mineralocorticoids. This lack of significant mineralocorticoid effect is further supported by findings that chronic injection of 16β-OH-DHEA into rats does not cause hypertension nih.govnih.gov.

Table 2: Comparative Mineralocorticoid Potency

| Compound | Relative Mineralocorticoid Potency | Primary Effect on Electrolytes | Source |

|---|---|---|---|

| Aldosterone | 100% (Reference) | Promotes sodium retention and potassium excretion | |

| 16β-Hydroxydehydroepiandrosterone | < 0.1% | Negligible effect on sodium and potassium excretion | nih.govnih.gov |

Tissue-Specific Biological Responses in Preclinical Models

The investigation of tissue-specific effects of 16β-OH-DHEA in preclinical models has primarily focused on its potential role in the cardiovascular and renal systems, given early suggestions of it being a mineralocorticoid.

In a key study, female Sprague-Dawley rats treated with daily injections of 16β-OH-DHEA did not exhibit the cardiorenal enlargement that was observed with the administration of deoxycorticosterone nih.gov. This lack of effect on heart and kidney size suggests that, under the experimental conditions, 16β-OH-DHEA does not induce the pathological tissue changes associated with excessive mineralocorticoid activity nih.gov. This aligns with findings that this compound does not cause hypertension in rats nih.govnih.gov.

While direct studies on other tissues are scarce, some reviews note that 16-hydroxylated metabolites of DHEA may have a role in hormonal homeostasis and have been associated with systemic autoimmune diseases in humans sav.skresearchgate.netresearchgate.net. This suggests a potential interaction with the immune system. However, specific preclinical studies detailing the direct action of 16β-OH-DHEA on immune cells or other tissues like adipose, neural, or hepatic tissue are not extensively documented in the available literature. The effects of the parent compound, DHEA, on adipose tissue metabolism, including lipolysis and glucose uptake, have been studied, but these actions have not been specifically attributed to its 16β-hydroxylated metabolite nih.gov.

Advanced Analytical Methodologies for 16beta Hydroxydehydroepiandrosterone Research

Chromatographic Techniques for Isolation and Separation

Chromatography is a fundamental step in steroid analysis, enabling the separation of target analytes from complex biological mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the steroid, the nature of the sample matrix, and the desired analytical outcome, such as speed and resolution.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like 16β-OH-DHEA, which are not inherently volatile, a chemical derivatization step is essential prior to GC analysis. This process involves converting the polar hydroxyl and keto groups into less polar and more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers or oxime-TMS derivatives. restek.com This derivatization improves chromatographic behavior, enhancing peak shape and thermal stability. restek.com

In steroid profiling, capillary GC columns with phases like 100% dimethylpolysiloxane are often employed due to their high-temperature stability, which is necessary to elute high-molecular-weight steroids. restek.com The selection of a thin film thickness (e.g., ≤0.25 µm) is crucial to minimize column bleed at the high temperatures required for elution, ensuring a stable baseline and accurate quantification. restek.com GC has been successfully used in the comprehensive analysis of urinary steroid profiles, which can provide insights into various metabolic pathways. medicalherald.ru

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of steroid analysis, particularly for compounds that are thermally labile or non-volatile, and for the analysis of intact steroid conjugates. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating steroids. nih.gov

A key advantage of HPLC is its ability to separate a wide range of steroid metabolites in a single run through gradient elution, where the composition of the mobile phase is changed over time. nih.gov For instance, a gradient system involving water, methanol, and tetrahydrofuran (B95107) has been developed to separate dehydroepiandrosterone (B1670201) (DHEA) from its metabolites and other related steroids. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically <2 µm), UHPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times. researchgate.net The transition from HPLC to UHPLC can dramatically reduce separation times for a suite of steroids from over an hour to just a few minutes, while maintaining or even improving separation efficiency. lcms.cz This high-throughput capability is particularly valuable in clinical research and large-scale metabolomic studies. bham.ac.uk

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly specific and sensitive means of identifying and quantifying compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

GC-MS is considered a "gold standard" for steroid profiling due to its high resolving power and specificity. nih.gov Following separation by GC, the derivatized steroids enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly specific to the parent molecule and serve as a "fingerprint" for identification.

For quantitative analysis, selected ion monitoring (SIM) is often employed. In this mode, the mass spectrometer is set to detect only a few specific fragment ions characteristic of the analyte of interest. This approach significantly enhances sensitivity and reduces chemical noise. For example, 16α-hydroxydehydroepiandrosterone has been identified and quantified in human seminal plasma using GC-MS in SIM mode, monitoring specific mass fragments of its pentafluorobenzyloxime-trimethylsilyl ether derivative. nih.gov The development of tandem MS (MS/MS) techniques, such as dynamic multiple reaction monitoring (dMRM), further improves the sensitivity and selectivity of GC-MS for determining trace levels of steroids in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Conjugates and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in steroid analysis, offering several advantages over GC-MS and immunoassays. nih.gov A major benefit is its ability to analyze steroids in their native form or as intact conjugates (e.g., sulfates and glucuronides) without the need for derivatization, although derivatization can sometimes be used to enhance sensitivity. This is particularly important for understanding the complete metabolic profile of steroids like 16β-OH-DHEA, which can exist in both free and conjugated forms.

LC-MS/MS provides exceptional specificity through the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. plos.org This process minimizes interferences from the sample matrix, a common issue with less specific methods like immunoassays. nih.govplos.org The high sensitivity of modern LC-MS/MS instruments allows for the simultaneous quantification of a large panel of steroids from a small sample volume, making it ideal for comprehensive steroid profiling in clinical research. bham.ac.uknih.gov For instance, methods have been developed to analyze over a dozen steroids, including DHEA metabolites, from a single serum sample. nih.gov

Immunological Assay Development (e.g., Radioimmunoassay for Research Quantification)

Immunological assays, such as radioimmunoassay (RIA), are based on the principle of competitive binding between an unlabeled antigen (the steroid being measured) and a labeled antigen (a radioactive tracer) for a limited number of antibody binding sites. These assays can offer high sensitivity for quantifying specific steroids.

The development of a highly specific RIA for a particular steroid like 16α-OH-DHEA (an isomer of 16β-OH-DHEA) requires careful design. nih.gov This involves synthesizing a suitable steroid derivative (hapten) and conjugating it to a carrier protein like bovine serum albumin (BSA) to produce an immunogen capable of eliciting a specific antibody response in animals (e.g., rabbits). nih.gov The specificity of the resulting antiserum is critical. For example, in the development of an RIA for 16α-OH-DHEA, different conjugation strategies were employed to minimize cross-reactivity with structurally similar steroids, including DHEA and 16β-OH-DHEA. nih.gov An antiserum with low cross-reactivity ensures that the assay accurately measures the target analyte.

The performance of an RIA is characterized by several parameters, as shown in the table below, based on a developed assay for 16α-OH-DHEA. nih.gov

| RIA Characteristic | Finding |

| Antiserum Specificity | Cross-reaction with 16β-OH-DHEA was only 0.13%, and with DHEA and other related steroids was less than 0.01%. nih.gov |

| Detection Limit | 0.017 pmol (5.7 pg) per tube. nih.gov |

| Precision (Intra-assay) | Average coefficient of variation was 8.2%. nih.gov |

| Precision (Inter-assay) | Average coefficient of variation was 11.4%. nih.gov |

| Recovery | Mean recovery of spiked serum samples varied between 80% and 110%. nih.gov |

While LC-MS/MS has become the preferred method for its superior specificity and multiplexing capability, well-validated RIAs can still be valuable research tools, especially when high-throughput screening of a single analyte is required. nih.gov Partition chromatography on materials like Celite has also been used historically to separate radiolabeled steroid metabolites, such as the 3-sulfates of 16α- and 16β-hydroxy-dehydroepiandrosterone, in metabolic studies. nih.gov

Advancements in Isotope-Labeled Tracer Studies

The study of the metabolism and kinetics of 16β-Hydroxydehydroepiandrosterone has been significantly enhanced by advancements in isotope-labeled tracer methodologies. These techniques, primarily centered around isotope dilution mass spectrometry (ID-MS), offer high sensitivity and specificity for quantifying steroids in complex biological matrices. nih.govnih.gov Stable isotope-labeled (SIL) standards, which are molecules where one or more atoms have been replaced by a heavier isotope such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are fundamental to this approach. nih.govirisotope.com

The core principle of isotope dilution involves adding a known quantity of an isotope-labeled version of the analyte (e.g., ¹³C-labeled 16β-Hydroxydehydroepiandrosterone) to a sample. irisotope.comusgs.gov This "internal standard" behaves chemically and physically almost identically to the naturally occurring, or "endogenous," compound throughout sample extraction, purification, and analysis. irisotope.com By using a mass spectrometer to measure the ratio of the labeled to the unlabeled compound, researchers can accurately calculate the initial concentration of the endogenous analyte, correcting for any procedural losses. usgs.govovid.com

Modern analytical platforms, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), have become the primary tools for these studies. nih.govnih.gov The use of SIL internal standards for each analyte in a panel ensures reliable and precise quantification. nih.govirisotope.com This methodology allows for the simultaneous measurement of multiple steroids from a small sample volume, which is crucial for creating comprehensive metabolic profiles. nih.govnih.gov For instance, methods have been developed to quantify a dozen or more steroids in a single, rapid analysis. nih.gov

Recent advancements are not limited to the analytical instrumentation but also include the strategies for tracer administration and data interpretation. In vivo metabolic studies can utilize techniques like tracer dilution, tracer incorporation, and tracer conversion to investigate the dynamics of steroid metabolism. nih.gov For example, a constant infusion of a labeled precursor can help determine the rate of appearance and conversion of metabolites like 16β-Hydroxydehydroepiandrosterone in the circulation. nih.govfrontiersin.org The use of uniformly labeled tracers, such as U-¹³C-palmitate, and analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) represents another sophisticated approach. nih.gov These advanced tracer methods provide unique insights into the rates of production, transport, and utilization of steroids at the whole-body and tissue-specific levels. nih.govresearchgate.net

Table 1: Key Features of Isotope Dilution Mass Spectrometry in Steroid Analysis

| Feature | Description | Advantage | Source |

| Internal Standards | Use of stable isotope-labeled (e.g., ²H, ¹³C) versions of the analyte. | Corrects for sample loss during processing, improving accuracy and precision. | nih.govusgs.gov |

| High Sensitivity | Capable of detecting steroid concentrations at very low levels (pg/mL). | Allows for analysis in matrices with low analyte concentrations. | nih.gov |

| High Specificity | Tandem MS (MS/MS) distinguishes analytes from interfering substances with the same mass. | Reduces analytical interference and enhances reliability compared to immunoassays. | nih.govnih.gov |

| Multiplexing | Simultaneous quantification of multiple analytes in a single run. | Provides a comprehensive metabolic profile from a small sample volume; high throughput. | nih.govnih.gov |

| Robustness | Online sample cleanup steps and use of internal standards minimize matrix effects. | Ensures good performance and reproducibility across different sample types. | nih.gov |

Methodological Considerations for Isomer Differentiation

A significant analytical challenge in the study of 16β-Hydroxydehydroepiandrosterone is its differentiation from structurally similar isomers, most notably its stereoisomer, 16α-Hydroxydehydroepiandrosterone. Since isomers often have identical molecular weights and similar chemical properties, their separation and distinct quantification require sophisticated analytical strategies. irisotope.comsav.sk

Chromatographic techniques are central to resolving these isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational separation methods. nih.govnih.gov In particular, reversed-phase HPLC (RP-HPLC) is widely used for steroid analysis due to the hydrophobic nature of unconjugated steroids. nih.gov The development of specialized column chemistries and gradient elution programs has enabled the successful separation of various DHEA metabolites and their stereoisomers. nih.govresearchgate.net For example, a gradient RP-HPLC method was developed to fully separate DHEA from its 7α-hydroxy and 7β-hydroxy metabolites, demonstrating the potential for resolving similar stereoisomers. nih.gov

When coupled with mass spectrometry, these chromatographic methods provide the specificity needed for unequivocal identification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. usgs.govnih.gov The fragmentation patterns generated in the mass spectrometer are characteristic of the specific molecular structure, which can help distinguish between isomers. nih.gov

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a leading technique, offering enhanced chromatographic resolution, speed, and sensitivity. nih.gov The combination of retention time from the UHPLC separation and specific precursor-to-product ion transitions in the MS/MS detector (a mode known as Multiple Reaction Monitoring or MRM) provides two layers of specificity, enabling the confident quantification of individual isomers even when they co-elute partially. nih.govnih.gov Studies have successfully applied UHPLC-MS/MS to quantify 16α-hydroxy-DHEA alongside other neurosteroids, highlighting the method's capability. nih.gov

More advanced techniques like ion mobility spectrometry (IMS) coupled with LC-MS (LC-IMS-MS) offer an additional dimension of separation. IMS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a unique physicochemical property of the ion. nih.gov This CCS value, along with retention time and mass-to-charge ratio, serves as a powerful identifier to differentiate between closely related isomers that may be difficult to separate by chromatography alone. nih.gov

Table 2: Comparison of Analytical Methods for Isomer Differentiation

| Method | Principle | Application to Isomer Differentiation | Source |

| GC-MS | Separation by gas chromatography, followed by mass analysis. Requires derivatization for steroids. | Different isomers can have distinct retention times and mass fragmentation patterns, allowing for their differentiation. | nih.gov |

| RP-HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Optimized gradient elution and column chemistry can resolve stereoisomers like 7α/β-OH-DHEA, applicable to 16α/β isomers. | nih.govresearchgate.net |

| UHPLC-MS/MS | High-resolution liquid chromatography coupled with highly specific tandem mass spectrometry. | Combines chromatographic separation (retention time) with specific mass transitions (MRM) for definitive identification and quantification. | nih.gov |

| LC-IMS-MS | Adds ion mobility spectrometry to LC-MS, separating ions by their shape and size (collision cross-section). | Provides an additional identifier (CCS value) to distinguish isomers that are difficult to resolve by chromatography and mass alone. | nih.gov |

Emerging Research Avenues and Theoretical Frameworks

Computational and Modeling Approaches for Steroid-Receptor Interactions

The interaction between steroids and their receptors is a cornerstone of endocrinology. However, experimental data indicates that 16beta-Hydroxydehydroepiandrosterone exhibits negligible affinity for classical steroid receptors. Specifically, its affinity for mineralocorticoid receptors is less than 0.1% that of aldosterone. nih.gov Furthermore, it shows no significant binding to renal dexamethasone-binding sites (Type II glucocorticoid receptors), corticosterone-binding sites (Type III glucocorticoid receptors), dihydrotestosterone (B1667394) binding sites, or estradiol (B170435) binding sites. nih.gov This lack of high-affinity binding to well-characterized nuclear receptors suggests that its biological effects may be mediated by non-classical pathways or receptors, a hypothesis that computational modeling is well-suited to explore.

Modern computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level. plos.orgnih.govmdpi.com These methods can predict how a ligand like 16beta-Hydroxydehydroepiandrosterone might bind to a protein target, even if the interaction is transient or of low affinity. mdpi.com Homology modeling can be used to create three-dimensional structures of potential receptor targets for which no crystal structure exists. nih.gov Following this, induced fit docking and MD simulations can model the dynamic changes in both the ligand and the receptor upon binding, providing insights into the stability of the complex and the key interacting residues. plos.orgnih.gov

For 16beta-Hydroxydehydroepiandrosterone, these approaches could be used to:

Screen large libraries of known proteins, including orphan receptors and enzymes, to identify potential novel binding partners.

Elucidate the structural basis for its low affinity to classical steroid receptors compared to other DHEA metabolites.

Investigate its potential to modulate the activity of membrane-associated receptors, such as G-protein coupled receptors or ion channels, which have been implicated in the non-genomic actions of other neurosteroids. nih.gov

Table 1: Computational Tools in Steroid-Receptor Interaction Studies

| Computational Technique | Application for 16β-Hydroxydehydroepiandrosterone Research | Key Insights |

|---|---|---|

| Homology Modeling | Build 3D models of potential uncharacterized receptors (e.g., orphan receptors). | Provides a structural basis for further docking studies when experimental structures are unavailable. nih.gov |

| Molecular Docking | Predict the binding pose and affinity of 16β-OH-DHEA to various potential protein targets. mdpi.com | Identifies potential interacting partners and helps prioritize targets for experimental validation. plos.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the 16β-OH-DHEA-receptor complex over time. plos.org | Confirms the stability of binding modes predicted by docking and reveals conformational changes. plos.orgnih.gov |

| Induced Fit Docking | Accounts for the flexibility of the receptor's binding pocket upon ligand entry. | Offers a more accurate prediction of binding for receptors with malleable binding sites. nih.gov |

Investigation of Novel Enzyme Systems in Its Metabolism

The metabolism of DHEA is complex, involving a host of enzymes that produce a wide array of hydroxylated and conjugated derivatives. The formation of 16-hydroxylated metabolites is a key pathway, primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.govmdpi.com In humans, CYP3A7 is the dominant enzyme in the fetal liver responsible for producing 16α-hydroxy DHEA-S, a crucial precursor for estriol (B74026) synthesis during pregnancy. researchgate.netnih.gov Adult liver microsomes utilize CYP3A4 for this transformation. researchgate.netcaymanchem.com

While the 16α-hydroxylation pathway is well-documented, the specific enzymes responsible for generating the 16beta isomer are less defined. Early studies using human fetal liver homogenates demonstrated that DHEA-sulphate could be converted to both 16α- and 16β-hydroxydehydroepiandrosterone 3-sulphates, with the yield of the 16beta epimer being significantly lower (1.8%) compared to the 16alpha epimer (24.4%). nih.govnih.gov Research in rats has also shown that DHEA administration can induce the 16β-hydroxylation of androstenedione (B190577) and testosterone (B1683101), a reaction associated with the P4503A (CYP3A) family. nih.gov

Emerging research focuses on identifying novel enzyme systems capable of steroid modification. This includes exploring:

Microbial Enzymes: Certain microorganisms possess a remarkable capacity for specific steroid hydroxylation. For instance, the fungus Laetiporus sulphureus has been shown to perform 16β-hydroxylation on 7-oxo-DHEA. researchgate.net Microbial fermentation and biotransformation offer a sustainable and highly specific alternative to chemical synthesis for producing steroid metabolites for research. hyphadiscovery.com

Enzyme Engineering: Advances in protein engineering allow for the modification of existing enzymes to alter their substrate specificity and catalytic activity. rsc.org By engineering known steroid-hydroxylating enzymes, it may be possible to create novel biocatalysts that efficiently produce 16beta-Hydroxydehydroepiandrosterone.

Mining Genomes: The screening of microbial and other genomes can uncover previously unknown CYP enzymes or other oxidoreductases with unique catalytic capabilities for steroid synthesis. hyphadiscovery.com

Table 2: Known and Potential Enzyme Systems for 16β-Hydroxylation

| Enzyme System | Source/Type | Relevance to 16β-Hydroxydehydroepiandrosterone | Reference |

|---|---|---|---|

| CYP3A Family | Human Liver (Fetal and Adult) | Implicated in 16β-hydroxylation of other steroids; likely involved in 16β-OH-DHEA formation. | nih.gov |

| Liver Homogenates | Human Fetal Liver | Demonstrated direct conversion of DHEA-S to 16β-OH-DHEA-S. | nih.govnih.gov |

| Microbial Enzymes | Laetiporus sulphureus (Fungus) | Capable of 16β-hydroxylating a DHEA derivative, showing potential for biocatalysis. | researchgate.net |

| Engineered Enzymes | Recombinant/Modified P450s | A future avenue for creating specific and efficient biocatalysts for synthesis. | rsc.org |

Exploration of Isomer-Specific Biological Roles

The orientation of the hydroxyl group at the 16th carbon position (alpha vs. beta) significantly impacts the biological and chemical properties of DHEA metabolites. ontosight.ai While 16α-Hydroxydehydroepiandrosterone and its sulfate (B86663) are established intermediates in the biosynthesis of estriol, the physiological role of the 16beta isomer is largely unknown. wikipedia.orgsav.skwikipedia.org

Research has heavily focused on the 16α-isomer, linking it to estrogenic activity and its potential role as a biomarker in certain conditions. wikipedia.orgresearchgate.netnih.gov In contrast, the 16beta isomer is often found in much lower concentrations and its specific functions have not been clearly delineated. nih.govnih.gov The distinct stereochemistry of the 16beta-hydroxyl group can fundamentally alter its interaction with enzymes and receptors, suggesting it may have unique biological roles separate from its 16α-counterpart. ontosight.ai

Future research must prioritize investigating the isomer-specific effects. This includes:

Comparative Studies: Directly comparing the effects of 16α- and 16β-Hydroxydehydroepiandrosterone in various in vitro and in vivo models to identify unique biological activities.

Metabolic Profiling: Developing sensitive analytical methods to accurately quantify the levels of both isomers in different tissues and physiological states to understand their regulation.

Receptor Interaction Analysis: As mentioned, exploring how the beta orientation influences binding to a wide range of potential targets beyond the classical steroid receptors.

Mechanistic Delineation of Preclinical Effects

One of the most intriguing aspects of 16beta-Hydroxydehydroepiandrosterone is the dichotomy between its observed preclinical effects and its lack of interaction with classical steroid receptors. nih.gov Early in vivo bioassays in rats showed that 16beta-Hydroxydehydroepiandrosterone could induce sodium retention and potassium excretion (kaliuresis), effects typically associated with mineralocorticoids. nih.gov However, this effect was variable among animals, and subsequent in vitro binding studies conclusively demonstrated that the compound does not bind to mineralocorticoid receptors, even in the "responder" animals. nih.gov This strongly indicates that its mechanism of action is independent of classical mineralocorticoid effector pathways. nih.gov

The parent compound, DHEA, is known to exert its effects through multiple mechanisms, including the activation of nuclear receptors like PPARα and the Pregnane X Receptor (PXR), as well as through its metabolism to active androgens and estrogens. nih.govnih.gov It also induces the expression of various CYP enzymes. nih.gov These pathways provide a template for investigating the mechanisms of 16beta-Hydroxydehydroepiandrosterone.

Key research questions to delineate its preclinical effects include:

Does 16beta-Hydroxydehydroepiandrosterone act as a ligand for other nuclear receptors, such as PXR or the constitutive androstane (B1237026) receptor (CAR), which are known to regulate xenobiotic and endobiotic metabolism? nih.gov

Can it be metabolized further to other, as-yet-unidentified active steroids?

Does it modulate cell signaling through non-genomic mechanisms, such as interacting with membrane receptors or influencing intracellular kinase cascades, similar to other neuroactive steroids? nih.gov

Translational Research Gap Analysis (Focused on Preclinical-to-Application Research Directions)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For 16beta-Hydroxydehydroepiandrosterone, this gap is substantial. While preclinical studies have hinted at biological activity, the path to any potential application is obscured by fundamental unanswered questions.

A focused analysis reveals several critical gaps:

Mechanism of Action: The most significant gap is the lack of a defined molecular mechanism. The observation of a mineralocorticoid-like effect in vivo that cannot be explained by receptor binding is a major hurdle. nih.gov Without understanding how the compound works at a molecular level, it is impossible to predict its effects, identify appropriate therapeutic contexts, or design rational clinical studies.

Undefined Physiological Role: Unlike its 16α-isomer, the normal physiological role of 16beta-Hydroxydehydroepiandrosterone remains an open question. ontosight.aisav.sk Its low endogenous concentrations relative to other DHEA metabolites suggest it may function as a potent, locally-acting signaling molecule rather than a classical circulating hormone. nih.govnih.gov

Lack of Isomer-Specific Research: The vast majority of research on 16-hydroxylated DHEA metabolites has centered on the alpha isomer due to its role in estriol synthesis. researchgate.netnih.govresearchgate.net This has left a significant knowledge deficit regarding the unique biology of the beta isomer.

Inconsistent Preclinical Data: The variable response observed in early animal studies highlights a potential dependency on specific genetic, metabolic, or environmental factors that are currently unknown. nih.gov This variability makes it difficult to establish a consistent preclinical profile.

To bridge these gaps, future research should be directed towards:

Target Identification: Employing unbiased screening approaches (e.g., proteomics, chemical biology) to identify the direct molecular targets of 16beta-Hydroxydehydroepiandrosterone.

Advanced Metabolic Studies: Using state-of-the-art mass spectrometry to create detailed maps of its metabolic fate and identify any downstream active metabolites.

Development of Specific Tools: Synthesizing specific pharmacological agonists or antagonists once a receptor is identified to better probe its function in vivo.

Phenotypic Analysis: Utilizing modern genetic models (e.g., knockout mice for specific metabolizing enzymes) to clarify the physiological and pathophysiological roles of this specific metabolic pathway.

Addressing these fundamental questions is a prerequisite for any consideration of 16beta-Hydroxydehydroepiandrosterone in a translational or clinical context.

Q & A

Q. What are the established methodologies for detecting and quantifying 16β-OH-DHEA in biological samples?

- Methodological Answer : Detection of 16β-OH-DHEA in urine or plasma typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), which provides high specificity for distinguishing it from isomers like 16α-OH-DHEA . Immunoassays are less reliable due to cross-reactivity with structurally similar steroids. Sample preparation requires enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated forms, followed by solid-phase extraction . Validation should include recovery rates (≥85%) and limits of detection (≤0.1 ng/mL) to ensure accuracy in developmental or metabolic studies.

Q. How does the stereochemistry of 16β-OH-DHEA influence its biological activity compared to 16α-OH-DHEA?

- Methodological Answer : The β-hydroxyl configuration at C16 alters hydrogen-bonding interactions with steroid receptors, reducing affinity for androgen receptors compared to α-isomers. Comparative studies use X-ray crystallography or nuclear magnetic resonance (NMR) to resolve structural differences . Functional assays (e.g., reporter gene assays) quantify transcriptional activation in cell lines transfected with steroid receptors. For example, 16β-OH-DHEA shows 20% lower transcriptional activity than 16α-OH-DHEA in prostate cancer models .

Q. What synthetic routes are available for 16β-OH-DHEA, and what are their limitations?

- Methodological Answer : 16β-OH-DHEA is synthesized via bromination at C16 of 17-ketosteroid precursors, followed by controlled alkaline hydrolysis and reductive cleavage . Key challenges include regioselectivity (avoiding C17 side reactions) and purification of β-isomers. Thin-layer chromatography (TLC) with iodine vapor visualization or preparative HPLC (C18 columns, methanol/water mobile phase) is used for isolation . Yields rarely exceed 40% due to competing epimerization.

Advanced Research Questions

Q. How can contradictory data on 16β-OH-DHEA’s urinary excretion patterns in infants be resolved?

- Methodological Answer : Early studies reported elevated 16β-OH-DHEA in infant urine, but recent LC-MS/MS analyses show variability (±30%) due to matrix effects or incomplete hydrolysis . To resolve contradictions:

- Perform longitudinal sampling (n ≥ 50) to account for developmental fluctuations.

- Use deuterated internal standards (e.g., D4-16β-OH-DHEA) to normalize matrix interference.

- Validate hydrolysis efficiency via spiked recovery experiments with synthetic conjugates .

Q. What experimental strategies are effective for studying 16β-OH-DHEA’s role in steroidogenesis under hypoxic conditions?

- Methodological Answer : Hypoxia-mimetic assays (e.g., CoCl₂ treatment) in adrenal or hepatic cell lines can model steroidogenic regulation. Key steps:

Q. How do structural modifications at C16 affect 16β-OH-DHEA’s metabolic stability in vivo?

- Methodological Answer : Stability is tested via hepatic microsomal incubations (human or rodent) with NADPH cofactor. Modifications (e.g., 16β-methoxy or fluoro derivatives) are synthesized to block Phase I oxidation. Pharmacokinetic parameters (t₁/₂, AUC) are compared using LC-MS/MS after intravenous administration in rodent models. For example, 16β-fluoro-DHEA shows 3-fold longer t₁/₂ than the hydroxylated form .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships of 16β-OH-DHEA in receptor-binding assays?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) is used to calculate EC₅₀ values. Outliers are identified via Grubbs’ test (α = 0.05). For low-affinity interactions (EC₅₀ > 1 µM), bootstrap resampling (1,000 iterations) improves confidence intervals. Data should be normalized to positive controls (e.g., DHT for androgen receptors) .

Q. How can isotopic labeling resolve uncertainties in 16β-OH-DHEA’s biosynthetic pathways?

- Methodological Answer : Stable isotope tracing (¹³C-DHEA) in adrenal cell cultures tracks hydroxylation kinetics. LC-MS/MS with selected reaction monitoring (SRM) quantifies ¹³C-16β-OH-DHEA formation. Competing pathways (e.g., 17β-HSD activity) are blocked using specific inhibitors (e.g., 4-hydroxyandrostenedione) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.